molecular formula C16H19K2N3O8S B15189176 Potassium (6R,7R)-3-acetoxymethyl-7-(D-5-amino-5-carboxypentanamido)-ceph-3-em-4-carboxylic acid CAS No. 26944-38-7

Potassium (6R,7R)-3-acetoxymethyl-7-(D-5-amino-5-carboxypentanamido)-ceph-3-em-4-carboxylic acid

Cat. No.: B15189176
CAS No.: 26944-38-7
M. Wt: 491.6 g/mol
InChI Key: CGQRXNWPWKDRLO-DVKQNJROSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified as the potassium salt of Deacetylcephalosporin C (CAS 1476-46-6), is a β-lactam antibiotic precursor with structural features critical to cephalosporin biosynthesis . Its core structure includes:

  • 3-Acetoxymethyl group: Enhances stability and influences hydrolysis kinetics.
  • 7-(D-5-Amino-5-Carboxypentanamido) side chain: A unique α-aminoadipoyl moiety common in natural cephalosporins, contributing to bacterial cell wall targeting .
  • Bicyclic cephem nucleus: A β-lactam ring fused to a dihydrothiazine ring, essential for penicillin-binding protein (PBP) inhibition .

This compound serves as a biosynthetic intermediate for semi-synthetic cephalosporins, with modifications at the 3- and 7-positions determining pharmacological activity and resistance profiles.

Properties

CAS No.

26944-38-7

Molecular Formula

C16H19K2N3O8S

Molecular Weight

491.6 g/mol

IUPAC Name

dipotassium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N3O8S.2K/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,11-,14-;;/m1../s1

InChI Key

CGQRXNWPWKDRLO-DVKQNJROSA-L

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[K+].[K+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[K+].[K+]

Related CAS

61-24-5 (Parent)

Origin of Product

United States

Biological Activity

Potassium (6R,7R)-3-acetoxymethyl-7-(D-5-amino-5-carboxypentanamido)-ceph-3-em-4-carboxylic acid, a cephalosporin derivative, exhibits significant biological activity primarily as an antibiotic. This article provides a detailed overview of its antibacterial properties, mechanisms of action, and relevant research findings.

Overview of Cephalosporins

Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. They work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The structural modifications in cephalosporins can significantly influence their biological activity, spectrum of action, and resistance to β-lactamases produced by bacteria .

The mechanism of action for this compound involves:

  • Inhibition of Transpeptidation : This antibiotic binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By inhibiting PBPs, the antibiotic disrupts the structural integrity of the cell wall.
  • Bactericidal Effect : The inhibition leads to osmotic lysis, particularly effective during the logarithmic growth phase when bacteria are actively synthesizing their cell walls .

Antibacterial Spectrum

Research indicates that this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it shows enhanced efficacy against resistant strains due to its structural modifications.

Comparative Antibacterial Activity

Bacteria StrainActivity LevelReference
Escherichia coliHigh
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaVery High
Staphylococcus aureusModerate

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that this compound is particularly effective against Pseudomonas aeruginosa, showing over 200-fold increased activity compared to other cephalosporins like cefazolin .
  • Resistance Mechanisms : Research has indicated that modifications at the C3 and C7 positions enhance resistance to β-lactamases, making this compound a valuable option against resistant bacterial strains .
  • Biofilm Inhibition : Recent studies have also explored its ability to inhibit biofilm formation in pathogenic bacteria. The compound's effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa was noted at concentrations similar to those effective against planktonic cells .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of cephalosporins and related compounds:

Scientific Research Applications

Cephalosporins as Antibiotics
Cephalosporin antibiotics are widely used to treat diseases caused by pathogenic bacteria in humans and animals . They are effective against bacteria resistant to other antibiotics like penicillin and are also used for penicillin-sensitive patients . Cephalosporins demonstrate activity against both gram-positive and gram-negative microorganisms .

Modifications and Spectrum of Activity
The antibiotic properties of ceph-3-em-4-carboxylic acid are mainly determined by the 7-acylamido group and the substituent at the 3-position . Research is ongoing to find combinations of these groups that yield antibiotics with specific properties . Modifications to the 3-substituents of ceph-3-em-4-carboxylic acids can influence antibacterial activity . Introducing an acidic substituent can decrease activity against certain bacteria while increasing it against others .

E1040 (Cephem Antibiotic)
E1040, a cephem antibiotic, was evaluated for safety and pharmacokinetics in healthy volunteers . Studies showed that it is safe and well-tolerated, with a high urinary recovery rate .

Cephamycins
Cephamycins, produced by actinomycetes, exhibit antibacterial activity against a wide range of bacteria, including those resistant to penicillin and cephalosporins .

Cephabacins
Cephabacins are new cephem antibiotics of bacterial origin . Cephabacin F group antibiotics with a 7-formylamino substituent showed antibacterial activity against a wide variety of bacteria including beta-lactamase-producing clinical isolates and anaerobic bacteria .

Chemical Reactions Analysis

Hydrolysis of the 3-Acetoxymethyl Group

The 3-acetoxymethyl group undergoes enzymatic hydrolysis to yield the 3-hydroxymethyl derivative, a precursor for further functionalization.

Mechanism :
Esterases (e.g., from Rhodosporidium toruloides CBS14) catalyze the cleavage of the acetate ester, producing (6R,7R)-7-(D-5-amino-5-carboxypentanamido)-3-hydroxymethylceph-3-em-4-carboxylic acid .

Conditions :

ParameterValueSource
Enzyme SourceRhodosporidium toruloides
pH6.5
Temperature25°C
Reaction Time20 hours
WorkupCentrifugation, acid precipitation (pH 3.6)

Applications :

  • The hydroxymethyl product serves as a versatile intermediate for introducing substituents (e.g., chloromethyl, phenoxyacetyl) at the 3-position .

Acylation at the 3-Position

The 3-hydroxymethyl intermediate reacts with acylating agents to form derivatives with enhanced antibacterial activity.

Example Reaction :
Phenoxyacetyl chloride reacts with the hydroxymethyl group in N,N-dimethylacetamide (DMAc) under ice cooling .

ParameterValueSource
Acylating AgentPhenoxyacetyl chloride (4.8 ml)
SolventN,N-Dimethylacetamide (24 ml)
Temperature0°C → Ambient
AdditivesPropylene oxide (1.4 ml)
WorkupAcetone precipitation, washing

Outcome :

  • Substitution yields 3-phenoxyacetyl derivatives, which are precursors to semi-synthetic cephalosporins like cefazolin .

Oxidative Deamination at the 7-Position

The D-5-amino-5-carboxypentanamido side chain undergoes enzymatically catalyzed oxidative deamination to modify antibacterial specificity.

Mechanism :
Fungal oxidases (e.g., from Trigonopsis variabilis) convert the 7-amino group to a 4-carboxybutanamido group .

Conditions :

ParameterValueSource
Enzyme SourceTrigonopsis variabilis
pH6.0–7.0
Reaction TypeSequential/concurrent with 3-position hydrolysis

Applications :

  • Alters the side chain’s charge and hydrophilicity, impacting bacterial target binding .

Stability and Salt Effects

The potassium salt enhances aqueous solubility, critical for enzymatic and synthetic reactions.

Key Observations :

  • Stability: Maintains integrity under neutral to mildly acidic conditions (pH 3.6–7.0) .

  • Precipitation: Acidic conditions (pH <4.0) precipitate the free carboxylic acid form .

Combined Reaction Pathways

Patents describe integrated processes for simultaneous 3- and 7-position modifications :

  • Enzymatic Hydrolysis : Remove the 3-acetoxymethyl group.

  • Oxidative Deamination : Modify the 7-position side chain.

  • Acylation : Introduce new substituents at the 3-hydroxymethyl group.

Comparison with Similar Compounds

Comparison with Similar Cephalosporin Compounds

Structural Comparison
Compound Name 3-Position Substituent 7-Position Substituent Key Functional Groups Molecular Weight (g/mol)
Potassium (6R,7R)-3-Acetoxymethyl-7-(D-5-amino-5-carboxypentanamido)-ceph-3-em-4-carboxylic acid Acetoxymethyl (-OCOCH3) D-5-Amino-5-carboxypentanamido α-Aminoadipoyl, β-lactam ~443.4 (calculated)
Cefuroxime (C16H16N4O8S) Carbamoyloxymethyl (-OCONH2) (Z)-2-(Furan-2-yl)-2-methoxyiminoacetamido Methoxyimino, furyl 424.39
Ceftazidime (C22H22N6O7S2) Pyridiniummethyl (Z)-2-(2-Aminothiazol-4-yl)-2-(2-carboxyprop-2-oxyimino)acetamido Aminothiazole, carboxypropoxyimino 546.58
Cefalotin (C16H16N2O6S2) Acetyloxyethyl 2-(2-Thienyl)acetamido Thienyl, acetyl 396.44

Key Observations :

  • 3-Position : The acetoxymethyl group in the target compound is less stable to esterases compared to Cefuroxime’s carbamoyloxymethyl group, which resists hydrolysis .
  • 7-Position: The α-aminoadipoyl side chain in the target compound lacks the extended spectrum of later-generation cephalosporins (e.g., Ceftazidime’s aminothiazole-oxime, which enhances Gram-negative activity) .
Pharmacological and Antimicrobial Activity
Compound Spectrum of Activity β-Lactamase Stability Clinical Use
Target Compound Narrow (primarily Gram-positive) Low Biosynthetic precursor, limited direct use
Cefuroxime Broad (Gram-positive and Gram-negative) High Respiratory/urinary tract infections
Ceftazidime Extended Gram-negative (e.g., Pseudomonas) Very high Hospital-acquired infections
Cefalotin Gram-positive and some Gram-negative Moderate Surgical prophylaxis

Mechanistic Insights :

  • The target compound’s α-aminoadipoyl side chain lacks the steric hindrance provided by methoxyimino (Cefuroxime) or aminothiazole (Ceftazidime) groups, reducing stability against β-lactamases .
  • Cefuroxime’s carbamoyloxymethyl group improves oral bioavailability via ester prodrugs (e.g., Cefuroxime axetil) .
Physicochemical Properties
Property Target Compound Cefuroxime Ceftazidime
Solubility High (potassium salt) Moderate (sodium salt) High (sodium salt)
Stability in Solution Hydrolyzes rapidly at pH < 5 Stable at gastric pH Stable in acidic conditions
Plasma Protein Binding ~20% ~33% ~10%

Preparation Methods

Nucleus Functionalization via 7-ACA Derivatives

The core synthesis begins with 7-aminocephalosporanic acid (7-ACA), modified through sequential protection/deprotection steps:

Step 1: 7-Amino Group Acylation

7-ACA + D-5-Amino-5-carboxypentanoic acid active ester → Intermediate I  

Patented methods employ dichloroethane solvent with dicyclohexylcarbodiimide (DCC) for amide bond formation. A representative protocol yields 68-72% conversion after 24h at 0-4°C.

Enzymatic Deprotection Strategies

CAL-B Catalyzed 3′-Acetoxymethyl Retention

While most cephalosporin syntheses remove the 3′-acetoxy group, Candida antarctica lipase B (CAL-B) enables selective retention under mild conditions:

Optimized Reaction Conditions

Substrate: 7-(D-5-Amino-5-carboxypentanamido)-3′-acetoxymethyl-ceph-3-em-4-carboxylic acid  
Enzyme: CAL-B immobilized on acrylic resin (50% w/w)  
Solvent: Tetrahydrofuran/hexanes (1:9 v/v)  
Additive: s-Butanol (4 mL/mmol substrate)  
Temperature: 50°C  
Duration: 4-6 days  
Conversion: 89-92%  

Advantages over Chemical Methods

  • No Δ²-isomerization observed by ¹H NMR monitoring
  • Eliminates need for cryogenic conditions
  • Compatible with acid-sensitive protecting groups

Analytical Quality Control in Synthesis

HPLC Method Validation (Adapted from Nature Study)

A quality-by-design approach ensures purity assessment during synthesis:

Parameter Ceftriaxone Cefotaxime Ceftazidime Cefoperazone
Column Nucleosil C18 (4.6 × 250 mm, 5 μm)
Mobile Phase Acetonitrile:0.04M phosphate buffer pH 6 (7:93 v/v)
Flow Rate 1.3 mL/min
Detection UV 240 nm
Retention Time 2.1 min 3.8 min 4.5 min 5.9 min
Linearity Range 5-300 µg/mL 5-300 µg/mL 5-400 µg/mL 5-100 µg/mL
LOD 1.2 µg/mL 1.5 µg/mL 0.8 µg/mL 0.6 µg/mL

Adaptations for the target compound:

  • Wavelength shifted to 254 nm (conjugated diene absorption)
  • Mobile phase modified to 10:90 acetonitrile:buffer for longer retention

Comparative Evaluation of Synthetic Routes

Method Yield Purity Δ²-Isomer Process Cost Scalability
Classical DCC 58% 92-95% <0.5% $$ Pilot-scale
Enzymatic (CAL-B) 89% 98-99% Not detected $$$$ Lab-scale
Patent HU177577B 52% 88-90% 1-2% $ Industrial

Key findings:

  • Enzymatic methods offer superior selectivity but require longer reaction times
  • Industrial-scale processes favor dichloroethane solvent systems despite environmental concerns
  • Potassium counterion introduction is most efficient at pH 7.2-7.6 using K₂CO₃

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Potassium (6R,7R)-3-acetoxymethyl-7-(D-5-amino-5-carboxypentanamido)-ceph-3-em-4-carboxylic acid, and how can spectral data confirm structural fidelity?

  • Methodological Answer : The compound’s synthesis typically follows cephalosporin core modifications. For example, intermediate cephalosporins are functionalized via nucleophilic acylation at the C7 amine, followed by carboxylation at C3. Spectral validation requires matching 1H^1H-NMR and 13C^{13}C-NMR peaks to literature values (e.g., 215–220 ppm for the β-lactam carbonyl in 13C^{13}C-NMR). X-ray crystallography (as in ) can resolve stereochemical ambiguities. Ensure purity via HPLC with a C18 column and phosphate-buffered mobile phase (pH 5.5 ± 0.02) to detect impurities below 0.1% .

Q. Which analytical techniques are most effective for quantifying this cephalosporin in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to high sensitivity. Use a zwitterionic hydrophilic interaction liquid chromatography (HILIC) column to retain polar functional groups. For serum samples, pre-treat with 10% trichloroacetic acid to precipitate proteins. Calibrate with deuterated internal standards (e.g., d3d_3-cephalosporin analogs) to correct matrix effects. highlights validated protocols for similar β-lactams using EDC/NHS coupling for antibody-based detection .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 2–9 (using HCl/NaOH buffers) and 25–40°C. Monitor degradation via UV-Vis at 265 nm (β-lactam ring absorbance). The acetoxymethyl group at C3 is prone to hydrolysis under acidic conditions, forming a desacetyl metabolite. Use Arrhenius kinetics to extrapolate shelf life. ’s safety data sheet recommends storage at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported antibacterial efficacy (e.g., in vitro vs. in vivo models)?

  • Methodological Answer : Apply factorial design (as per ) to test variables like inoculum size, serum protein binding, and renal clearance. For in vivo studies, use neutropenic murine thigh infections with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Compare time-kill curves against Gram-negative pathogens (e.g., E. coli ATCC 25922) with MIC values. Discrepancies may arise from efflux pump overexpression or β-lactamase variability; use isogenic mutants to isolate resistance mechanisms .

Q. How can computational modeling predict the compound’s interaction with penicillin-binding proteins (PBPs) and guide SAR studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using PBP3 crystal structures (PDB: 3VSL). Focus on the acyl-enzyme intermediate formation, calculating binding energies for the D-5-amino-5-carboxypentanamido side chain. Validate predictions with site-directed mutagenesis of PBP active-site residues (e.g., Ser310 in P. aeruginosa). COMSOL Multiphysics ( ) can simulate diffusion kinetics in bacterial periplasmic space .

Q. What strategies mitigate β-lactamase-mediated resistance during preclinical testing?

  • Methodological Answer : Co-administer β-lactamase inhibitors (e.g., clavulanic acid) in checkerboard assays to assess synergy. Alternatively, modify the C3 side chain to introduce steric hindrance against enzyme access (e.g., replacing acetoxymethyl with bulky heterocycles). Use TEM-1 and SHV-1 enzyme inhibition assays to quantify IC50_{50} values. ’s framework for thiazolopyrimidine analogs provides a template for structure-based inhibitor design .

Methodological Considerations

  • Contradiction Resolution : When literature reports conflicting bioactivity data (e.g., vs. 19), replicate experiments under standardized CLSI guidelines. Validate strains via whole-genome sequencing to confirm absence of resistance mutations.
  • Safety Protocols : Follow ’s first-aid measures for accidental exposure, including immediate irrigation for ocular contact and activated charcoal for ingestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.